

Spectroscopic Characterization of 2-Chloro-4-methoxy-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-5-nitropyridine

Cat. No.: B1386962

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Disclaimer: This document provides a predictive analysis of the spectroscopic data for **2-Chloro-4-methoxy-5-nitropyridine**. As of the date of publication, experimental spectra for this compound are not readily available in the public domain. The predicted data herein is derived from established spectroscopic principles and comparative analysis of structurally related compounds, offering a robust theoretical framework for researchers and drug development professionals.

Introduction

2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its specific arrangement of electron-withdrawing (chloro and nitro groups) and electron-donating (methoxy group) substituents on the pyridine ring creates a unique electronic and structural profile, making it a valuable intermediate for the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide provides an in-depth analysis of the predicted spectroscopic data for **2-Chloro-4-methoxy-5-nitropyridine**. It is designed to serve as a practical resource for scientists, offering detailed methodologies for data acquisition, predicted spectral data, and a thorough interpretation of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Chloro-4-methoxy-5-nitropyridine**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern on the pyridine ring.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to be simple, showing two signals for the aromatic protons and one for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group at the C5 position and the chloro group at the C2 position are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. Conversely, the methoxy group at C4 is electron-donating, which will shield the adjacent protons.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
1	~8.7	Singlet (s)	1H	H-6	This proton is ortho to the strongly electron-withdrawing nitro group and on a nitrogen-containing aromatic ring, leading to a significant downfield shift.
2	~7.5	Singlet (s)	1H	H-3	This proton is shielded by the adjacent electron-donating methoxy group at C4, resulting in a more upfield chemical shift compared to H-6.

3	~4.1	Singlet (s)	3H	-OCH ₃	The chemical shift is typical for a methoxy group attached to an aromatic ring.
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Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents and the ring nitrogen.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~165	C-4	Carbon directly attached to the electron-donating methoxy group, significantly shifted downfield.
2	~150	C-2	Carbon bearing the chloro group, deshielded by both the halogen and the ring nitrogen.
3	~145	C-6	Aromatic carbon adjacent to the ring nitrogen, shifted downfield.
4	~138	C-5	Carbon attached to the nitro group, deshielded by the strong electron-withdrawing effect.
5	~110	C-3	Aromatic carbon shielded by the adjacent methoxy group.
6	~57	-OCH ₃	Typical chemical shift for a methoxy group carbon.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title compound.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-Chloro-4-methoxy-5-nitropyridine**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). CDCl_3 is generally a good first choice for many organic compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

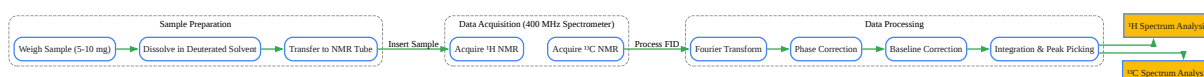
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay: 2 seconds.

- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Temperature: 298 K.

NMR Acquisition Workflow



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Chloro-4-methoxy-5-nitropyridine** is expected to show characteristic absorption bands for the C-Cl, C-O, NO_2 , and aromatic C=C and C-N bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3100-3000	Medium	Aromatic C-H stretch	Aromatic Ring
~1600, ~1480	Medium-Strong	C=C and C=N stretching	Pyridine Ring
~1530, ~1350	Strong	Asymmetric and Symmetric NO ₂ stretch	Nitro Group
~1250	Strong	Aryl-O-CH ₃ asymmetric stretch	Methoxy Group
~1030	Medium	Aryl-O-CH ₃ symmetric stretch	Methoxy Group
~750	Strong	C-Cl stretch	Chloro Group

Experimental Protocol for IR Data Acquisition

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

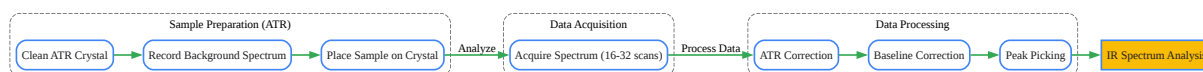
- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2-Chloro-4-methoxy-5-nitropyridine** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Apodization: Happ-Genzel.

IR Spectroscopy Workflow



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Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in low-resolution MS can offer structural insights.

Predicted Mass Spectrum Data

The molecular formula of **2-Chloro-4-methoxy-5-nitropyridine** is $\text{C}_6\text{H}_5\text{ClN}_2\text{O}_3$. The presence of chlorine, with its two common isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak.

High-Resolution Mass Spectrometry (HRMS):

- Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
- Expected Ion: $[M+H]^+$ (protonated molecule).
- Calculated m/z for $[C_6H_6^{35}ClN_2O_3]^+$: 189.0065
- Calculated m/z for $[C_6H_6^{37}ClN_2O_3]^+$: 191.0036

Low-Resolution Mass Spectrometry (Electron Ionization - EI):

- Molecular Ion (M^+): A pair of peaks at m/z 188 and 190 (ratio ~3:1) corresponding to the ^{35}Cl and ^{37}Cl isotopes.
- Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group or the methoxy group.
 - Loss of NO_2 : $[M - NO_2]^+$ at m/z 142/144. This is a common fragmentation for nitroaromatic compounds.
 - Loss of CH_3 : $[M - CH_3]^+$ at m/z 173/175 from the methoxy group.
 - Loss of OCH_3 : $[M - OCH_3]^+$ at m/z 157/159.
 - Loss of Cl : $[M - Cl]^+$ at m/z 153.

m/z (for ^{35}Cl)	Predicted Relative Intensity	Assignment
188	Moderate	$[M]^+$
173	Low	$[M - CH_3]^+$
157	Low	$[M - OCH_3]^+$
153	Low	$[M - Cl]^+$
142	High	$[M - NO_2]^+$

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

- For HRMS: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.
- For LRMS: A quadrupole or ion trap mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation (ESI-HRMS):

- Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

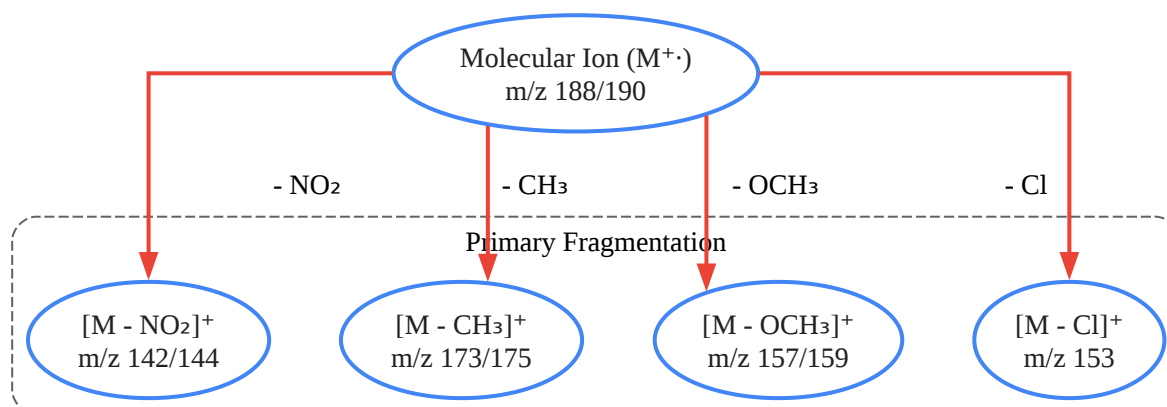
Acquisition Parameters (ESI-HRMS):

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Mass Range: m/z 50-500.

Acquisition Parameters (EI-GC-MS):

- GC Column: A standard non-polar column (e.g., HP-5MS).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
- Ionization Energy: 70 eV.
- Ion Source Temperature: 230 °C.

Mass Spectrometry Fragmentation Workflow



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Caption: Predicted EI fragmentation pathways.

Conclusion

The structural elucidation of **2-Chloro-4-methoxy-5-nitropyridine** can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted data, derived from the analysis of closely related structures and fundamental principles, offers a reliable starting point for any researcher working with this molecule. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

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